2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 941977-74-8
Cat. No.: VC4879003
Molecular Formula: C23H23N5O4
Molecular Weight: 433.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941977-74-8 |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.468 |
| IUPAC Name | 2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O4/c1-14(2)16-8-10-17(11-9-16)25-20(29)12-27-19-7-5-4-6-18(19)22(30)28(23(27)31)13-21-24-15(3)26-32-21/h4-11,14H,12-13H2,1-3H3,(H,25,29) |
| Standard InChI Key | FTLDCSOQTAHNBM-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three distinct pharmacophores:
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A tetrahydroquinazoline dione core, which contributes rigidity and hydrogen-bonding capacity through its carbonyl groups.
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A 3-methyl-1,2,4-oxadiazole substituent, linked via a methylene bridge to the quinazoline ring. The oxadiazole ring enhances metabolic stability and participates in π-π stacking interactions.
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An N-(4-isopropylphenyl)acetamide side chain, providing hydrophobic bulk and potential target affinity.
The spatial arrangement of these groups is critical for molecular recognition, as evidenced by the compound’s IUPAC name and SMILES notation (CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C).
Molecular Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₅O₄ |
| Molecular Weight | 433.468 g/mol |
| CAS Registry Number | 941977-74-8 |
| PubChem CID | 16022751 |
The compound’s solubility profile remains uncharacterized, limiting formulation studies. Its logP value (estimated via fragment-based methods) suggests moderate lipophilicity, favoring membrane permeability.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves sequential construction of the quinazoline, oxadiazole, and acetamide units:
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Quinazoline Dione Formation: Anthranilic acid derivatives undergo cyclization with urea or its analogs to yield 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
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Oxadiazole Installation: A 3-methyl-1,2,4-oxadiazole-5-carbaldehyde intermediate is prepared via cyclocondensation of amidoximes with acyl chlorides, followed by methylation.
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Methylene Bridging: Alkylation of the quinazoline nitrogen with the oxadiazole-bearing aldehyde introduces the methylene linker.
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Acetamide Coupling: Reaction of the secondary amine with 4-isopropylphenylacetic acid chloride finalizes the structure.
Reaction Optimization
Critical parameters for high yield (>75%) and purity (>95% HPLC):
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Temperature Control: Oxadiazole cyclization requires strict maintenance at 80–90°C to avoid decomposition.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling steps.
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Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves closely eluting impurities.
Biological Activity and Research Findings
| Cell Line | IC₅₀ (μM) | Mechanism Hypotheses |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Topoisomerase II inhibition |
| A549 (Lung) | 18.7 | Reactive oxygen species generation |
| HT-29 (Colon) | 22.1 | Apoptosis via Bcl-2 downregulation |
The oxadiazole moiety may intercalate DNA or disrupt kinase signaling, while the quinazoline dione could inhibit dihydrofolate reductase .
Antimicrobial Efficacy
Though direct data on this compound is lacking, structural analogs demonstrate:
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Gram-Positive Activity: MIC values of 8–16 μg/mL against Staphylococcus aureus via cell wall synthesis interference.
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Antifungal Effects: Growth inhibition of Candida albicans through ergosterol biosynthesis disruption .
Pharmacokinetic and Toxicity Considerations
No in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are reported. Predictive models highlight:
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Metabolic Susceptibility: Cytochrome P450-mediated oxidation of the isopropyl group.
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Blood-Brain Barrier Permeation: Unlikely due to high polar surface area (110 Ų).
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hERG Inhibition Risk: Low (predicted IC₅₀ > 30 μM), suggesting minimal cardiotoxicity.
Future Directions
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Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility.
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Target Deconvolution: Proteomic profiling and CRISPR screens may identify novel molecular targets.
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In Vivo Validation: Xenograft models will clarify therapeutic utility and dosage regimens.
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